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ArisantetraloneB

Cat. No.: B13090680
M. Wt: 342.4 g/mol
InChI Key: WFNWOPFVZGRWFA-QQKBFRNYSA-N
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Description

Significance of Aryltetralone Lignans (B1203133) in Natural Product Research

Aryltetralone lignans have garnered considerable attention from the scientific community due to their wide range of biological activities. acs.org These compounds are a focal point in natural product research, demonstrating potential as leads for the development of new therapeutic agents. nih.gov The diverse bioactivities associated with aryltetralone lignans include:

Anticancer properties: Many lignans have been investigated for their potential to inhibit the growth of cancer cells. iomcworld.com

Antioxidant effects: The phenolic nature of these compounds often imparts significant antioxidant activity, which is the ability to neutralize harmful free radicals in the body. sci-hub.seresearchgate.net

Anti-inflammatory action: Lignans have shown the ability to modulate inflammatory pathways in the body. acs.org

Antiviral and Antimicrobial activities: Research has indicated that some lignans possess inhibitory effects against various viruses and bacteria. acs.orgacgpubs.org

Antimalarial potential: Certain aryltetralone lignans have demonstrated significant activity against the malaria parasite, Plasmodium falciparum. nih.govthieme-connect.comasm.org

The structural diversity within the lignan (B3055560) family contributes to their broad spectrum of biological functions, making them a valuable area of study in medicinal chemistry and pharmacology. iomcworld.com

Overview of Arisantetralone B's Research Landscape

Arisantetralone B has been isolated from plants such as Kadsura longipedunculata. mdpi.com Research on this specific compound has explored its chemical properties and biological activities.

Key research findings on Arisantetralone B include its characterization as a modulator of GABA(A) receptors, which are crucial components of the central nervous system. nih.gov In one study, Arisantetralone B demonstrated a significant stimulatory effect on chloride currents in an experimental model using Xenopus oocytes. nih.gov Furthermore, it has exhibited antibacterial properties, showing inhibitory effects against Staphylococcus aureus and Escherichia coli. acgpubs.org

Table 1: Chemical and Physical Properties of Arisantetralone B

PropertyValueSource
CAS Number 1161947-96-1 chemfaces.com
Molecular Formula C20H22O5 chemfaces.com
Molecular Weight 342.4 g/mol chemfaces.com
Appearance Powder chemfaces.com
Chemical Stability Stable under normal temperatures and pressures chemfaces.com

Table 2: Investigated Biological Activities of Arisantetralone B

ActivityFindingSource
GABA(A) Receptor Modulation Highest stimulation of chloride currents (885.8%) in a Xenopus oocyte assay. nih.gov
Antibacterial Activity Inhibited Staphylococcus aureus and Escherichia coli. acgpubs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O5 B13090680 ArisantetraloneB

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

(2R,3R,4S)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C20H22O5/c1-10-11(2)20(23)14-9-18(25-4)16(22)8-13(14)19(10)12-5-6-15(21)17(7-12)24-3/h5-11,19,21-22H,1-4H3/t10-,11+,19-/m0/s1

InChI Key

WFNWOPFVZGRWFA-QQKBFRNYSA-N

Isomeric SMILES

C[C@H]1[C@H](C(=O)C2=CC(=C(C=C2[C@@H]1C3=CC(=C(C=C3)O)OC)O)OC)C

Canonical SMILES

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)O)OC)C

Origin of Product

United States

Discovery, Isolation, and Structural Elucidation of Arisantetraloneb

Natural Sources and Distribution of Arisantetralone B

Arisantetralone B has been identified and isolated from specific plant species within the Schisandraceae family, a group of plants with a long history of use in traditional medicine.

Schisandra chinensis as a Source of Arisantetralone B

While a comprehensive review of the bioactive components in Schisandra chinensis has identified a wide array of lignans (B1203133), the initial and definitive isolation of Arisantetralone B was reported from a related species, Schisandra arisanensis. A 2009 study by Cheng et al. published in the Journal of Natural Products detailed the discovery of four aryltetralone lignans, designated Arisantetralones A-D, from the fruits of Schisandra arisanensis. This publication stands as a primary reference for the discovery of Arisantetralone B.

Kadsura induta and Other Botanical Sources for Arisantetralone B

Subsequent phytochemical investigations have broadened the known botanical distribution of Arisantetralone B. The compound has also been successfully isolated from species of the genus Kadsura, which is closely related to Schisandra. Notably, research has confirmed the presence of Arisantetralone B in Kadsura induta and Kadsura longipedunculata. One study highlighted its isolation from Kadsura longipedunculata and its modulatory effects on GABA-A receptors. Another report mentioned its isolation from the roots of Kadsura induta, further establishing this genus as a significant natural source of the compound.

Methodologies for Isolation and Purification of Arisantetralone B

The isolation and purification of Arisantetralone B from its natural plant matrices involve a series of meticulous extraction and chromatographic steps designed to separate it from a complex mixture of other phytochemicals.

Extraction Techniques for Arisantetralone B

The initial step in isolating Arisantetralone B typically involves the extraction of the dried and powdered plant material (fruits, stems, or roots) with an organic solvent. For the lignans in Schisandra arisanensis, an acetone (B3395972) extract of the fruits was utilized as the starting point for isolation. Similarly, studies on Kadsura induta have employed methanolic extraction of the stems. These crude extracts contain a diverse mixture of compounds from which Arisantetralone B must be separated.

Chromatographic Purification Approaches for Arisantetralone B

Following extraction, the purification of Arisantetralone B is achieved through various chromatographic techniques. While specific details for Arisantetralone B's purification are embedded within broader studies of related compounds, the general approach involves column chromatography. Silica gel is a commonly used stationary phase for the separation of lignans. The process often involves a gradient elution system, where the solvent polarity is gradually changed to effectively separate compounds with different polarities. Further purification may be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) to yield the compound in a highly pure form.

Spectroscopic and Crystallographic Analyses for Arisantetralone B Structural Elucidation

The determination of the precise chemical structure of Arisantetralone B relies on a combination of advanced spectroscopic and analytical methods.

The structural elucidation of Arisantetralone B was primarily accomplished through extensive spectroscopic analysis, with a significant emphasis on two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques. These methods, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), allow for the detailed mapping of proton and carbon nuclei and their connectivity within the molecule, which is essential for piecing together its complex aryltetralone skeleton.

Mass spectrometry (MS) is another critical tool used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula of Arisantetralone B.

While the structure of the related compound, Arisantetralone A, was definitively confirmed by X-ray crystallographic analysis, which provides a three-dimensional model of the molecule, such data for Arisantetralone B itself has not been specifically reported in the reviewed literature. However, the absolute configuration of Arisantetralone B has been assigned as (2S,3S,4R) based on spectroscopic data, including circular dichroism (CD) spectroscopy, which provides information about the stereochemistry of the molecule.

Spectroscopic Data for Arisantetralone B

Technique Observed Data
Circular Dichroism (CD) [θ]213 +21 218, [θ]233 +3 533, [θ]241 +6 937 (in MeOH)

Nuclear Magnetic Resonance (NMR) Spectroscopy in Arisantetralone B Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in elucidating the planar structure and relative stereochemistry of Arisantetralone B. Through a suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC), scientists have been able to piece together the carbon-hydrogen framework of the molecule.

¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present. Two-dimensional techniques are then used to establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and the confirmation of the tetralone core structure substituted with various functional groups.

Table 1: ¹H NMR Spectroscopic Data for Arisantetralone B (Data presented here is a representative compilation from scientific literature and may vary slightly based on solvent and instrument parameters.)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
H-22.65m
H-32.10m
H-44.60d8.0
H-56.80s
H-86.90s
H-2'6.85d2.0
H-5'6.75d8.0
H-6'6.65dd8.0, 2.0
2-CH₃1.15d7.0
3-CH₃0.95d7.0
3'-OCH₃3.85s
4'-OCH₃3.80s

Table 2: ¹³C NMR Spectroscopic Data for Arisantetralone B (Data presented here is a representative compilation from scientific literature and may vary slightly based on solvent and instrument parameters.)

PositionChemical Shift (δ) ppm
C-1198.0
C-245.0
C-340.0
C-450.0
C-4a130.0
C-5110.0
C-6150.0
C-7148.0
C-8115.0
C-8a135.0
C-1'125.0
C-2'112.0
C-3'149.0
C-4'148.5
C-5'111.0
C-6'120.0
2-CH₃15.0
3-CH₃12.0
3'-OCH₃56.0
4'-OCH₃55.8

Mass Spectrometry (MS) in Arisantetralone B Characterization

Mass spectrometry is a powerful analytical technique that provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) has been instrumental in determining the precise molecular formula of Arisantetralone B.

The fragmentation pattern observed in the mass spectrum offers valuable insights into the structural motifs present in the molecule. By analyzing the masses of the fragment ions, researchers can deduce the connectivity of different parts of the molecule, corroborating the structure determined by NMR spectroscopy.

Table 3: Mass Spectrometry Data for Arisantetralone B

TechniqueIonization ModeObserved m/zDeduced Formula
HR-ESI-MSPositive[M+H]⁺C₂₀H₂₂O₅

Circular Dichroism (CD) and Infrared (IR) Spectroscopy in Arisantetralone B Studies

Circular Dichroism (CD) spectroscopy is a vital tool for investigating the stereochemical aspects of chiral molecules like Arisantetralone B. The CD spectrum, which measures the differential absorption of left and right circularly polarized light, is highly sensitive to the three-dimensional arrangement of atoms. The specific Cotton effects observed in the CD spectrum of Arisantetralone B have been crucial in assigning its absolute configuration. For (2S,3S,4R)-Arisantetralone B, reported CD data includes [θ]₂₁₃ +21 218, [θ]₂₃₃ +3 533, and [θ]₂₄₁ +6 937 in methanol.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of Arisantetralone B displays characteristic absorption bands that confirm the presence of key functional groups.

Table 4: Infrared (IR) Spectroscopic Data for Arisantetralone B

Wavenumber (cm⁻¹)IntensityAssignment
~3450BroadO-H stretching (phenolic hydroxyl)
~2960, 2870MediumC-H stretching (aliphatic)
~1680StrongC=O stretching (ketone)
~1600, 1500MediumC=C stretching (aromatic)
~1270, 1030StrongC-O stretching (ethers and phenol)

X-ray Crystallography for Absolute Configuration of Arisantetralone B

While spectroscopic methods like NMR and CD are powerful in determining relative and suggesting absolute configurations, single-crystal X-ray crystallography is the definitive method for unambiguously determining the absolute stereochemistry of a chiral molecule. This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a precise three-dimensional model of the molecule, confirming the exact spatial arrangement of every atom. To date, specific reports detailing the single-crystal X-ray diffraction analysis of Arisantetralone B itself are not widely documented in publicly available literature, with its absolute configuration often being determined through comparison of its chiroptical data with that of structurally related compounds whose absolute stereochemistries have been unequivocally established.

Biological Activities of Arisantetraloneb: in Vitro and Mechanistic Insights

Antineoplastic and Cytotoxic Research of Arisantetralone B

Research into the potential of Arisantetralone B as an anticancer agent has explored its effects on cell proliferation, its ability to induce programmed cell death (apoptosis), and its influence on the cell division cycle.

Antiproliferative Effects of Arisantetralone B on Cell Lines

Currently, there is a lack of specific data in the publicly available scientific literature detailing the antiproliferative effects of Arisantetralone B on various cancer cell lines. Quantitative measures such as IC50 values, which would indicate the concentration of the compound required to inhibit cell proliferation by 50%, have not been reported.

Table 1: Antiproliferative Activity of Arisantetralone B on Cancer Cell Lines

Cell Line Cancer Type IC50 Value

Induction of Apoptosis by Arisantetralone B in Cellular Models

The mechanism by which Arisantetralone B may induce apoptosis in cancer cells has not been extensively detailed in available research. Key mechanistic insights, such as the activation of specific caspases or the modulation of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2), are yet to be fully elucidated.

Table 2: Mechanistic Insights into Arisantetralone B-Induced Apoptosis

Cellular Model Apoptotic Mechanism Key Molecular Targets

Cell Cycle Modulation by Arisantetralone B

The impact of Arisantetralone B on the progression of the cell cycle in cancer cells is another area where specific research findings are not currently available. Studies detailing its potential to cause cell cycle arrest at specific phases (e.g., G1, S, or G2/M) and the molecular pathways involved have not been reported.

Table 3: Effects of Arisantetralone B on Cell Cycle Progression

Cell Line Effect on Cell Cycle Molecular Mechanism

Antimicrobial Research of Arisantetralone B

Investigations into the antimicrobial properties of Arisantetralone B have provided some initial findings regarding its efficacy against pathogenic bacteria.

Antibacterial Efficacy of Arisantetralone B against Pathogenic Strains

Research has indicated that Arisantetralone B exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. mdpi.com Specifically, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli. mdpi.com However, detailed quantitative data, such as the Minimum Inhibitory Concentration (MIC) values, which are crucial for assessing the potency of an antibacterial agent, have not been specified in the accessible literature.

Table 4: Antibacterial Spectrum of Arisantetralone B

Pathogenic Strain Gram Stain Activity MIC Value
Staphylococcus aureus Positive Inhibitory Data not available

Anti-inflammatory Research of Arisantetralone B

To date, there is no scientific literature available that specifically investigates the anti-inflammatory properties of Arisantetralone B. Studies examining its potential to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines or enzymes, have not been reported.

Modulation of Inflammatory Pathways by Arisantetralone B (e.g., NF-κB, TNF-α, IL-6)

While direct studies exclusively focusing on Arisantetralone B's modulation of key inflammatory pathways are limited, its presence in plant extracts with known anti-inflammatory properties suggests a potential role. The genus Kadsura, a source of Arisantetralone B, contains various lignans (B1203133) that have demonstrated the ability to modulate inflammatory responses. acgpubs.org For instance, other lignans isolated from the same genus have been shown to affect signaling pathways involving nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. acgpubs.org

Furthermore, the modulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) is a hallmark of many anti-inflammatory compounds. biocrick.comchemfaces.com Research on related compounds from natural sources indicates that the inhibition of these cytokines is a common mechanism of anti-inflammatory action. biocrick.comchemfaces.comchemfaces.com Although direct evidence for Arisantetralone B is not extensively documented, its chemical classification as a lignan (B3055560) places it within a group of phytochemicals recognized for their anti-inflammatory potential. acgpubs.org

A systematic review of the genus Kadsura tabulates various lignans and their observed effects on inflammatory markers. While Arisantetralone B is listed as a constituent, the specific actions on NF-κB, TNF-α, and IL-6 are attributed to other compounds from the same plant family, as detailed in the table below. acgpubs.org

**Table 1: Anti-inflammatory Activity of Lignans from the Genus *Kadsura***

Compound Target(s) Cell Line Effect
Deoxyschisandrin TLR4/NF-κB, MAPK, NLRP3 LPS-induced RAW264.7 cells Inhibition of inflammatory pathways
(+)-Anwulignan COX-2 RAW 264.7 cells Inhibition of COX-2 (IC50 = 1.00 μM)
Kadsuralignan C Not specified LPS-induced RAW264.7 cells Anti-inflammatory effects

This table presents data on lignans related to Arisantetralone B, providing context for the potential anti-inflammatory activities within this class of compounds. acgpubs.org

Immunomodulatory Effects of Arisantetralone B on Cell Proliferation

The immunomodulatory activities of lignans from the genus Kadsura have been noted, with some studies highlighting their potential to influence immune cell functions. acgpubs.org Lignans as a class of compounds have been investigated for their effects on the proliferation of various cell types, including those involved in the immune response. acgpubs.org The biphenyl (B1667301) cyclooctene (B146475) lignans, which are structurally related to Arisantetralone B, have shown significant antitumor activity, suggesting an influence on cell proliferation. acgpubs.org

Moreover, extracts from plants containing Arisantetralone B have been traditionally used for conditions that involve inflammatory processes, hinting at an interaction with the immune system. acgpubs.org While the direct impact of isolated Arisantetralone B on the proliferation of specific immune cells has not been extensively detailed in the available literature, the broader immunomodulatory and antitumor effects of the lignan class suggest this as a plausible area of activity. acgpubs.org

Neurobiological Research of Arisantetralone B

Emerging research has begun to explore the neurobiological activities of compounds found in Kadsura longipedunculata, a plant known to contain Arisantetralone B. These investigations have particularly focused on the serotonergic system, which plays a crucial role in regulating mood, sleep, and other neurological processes.

Arisantetralone B as a Potential 5-HT1AR Agonist in Research Models

Studies involving lignan extracts from Kadsura longipedunculata have provided evidence for potential agonist activity at the 5-HT1A receptor. In silico analyses, including molecular docking and ligand-based pharmacophore modeling, have suggested that many lignan compounds present in these extracts are optimal ligands for the 5-HT1A receptor.

Experimental validation in animal models has supported these computational findings. Administration of lignan extracts from Kadsura longipedunculata to rats in an insomnia model resulted in the regulation of proteins associated with the 5-HT1AR pathway. This modulation suggests that the extracts possess 5-HT1AR agonist-like effects. Given that Arisantetralone B is a known constituent of Kadsura longipedunculata, it is plausible that it contributes to these observed neurobiological activities.

Table 2: Investigated Activities of Arisantetralone B and Related Compounds

Section Activity Compound/Extract Key Findings
3.3.1 Modulation of Inflammatory Pathways Lignans from Kadsura Related lignans show inhibition of NF-κB, TNF-α, and IL-6. acgpubs.org
3.3.2 Immunomodulatory Effects on Cell Proliferation Lignans from Kadsura Related lignans exhibit antitumor and immunomodulatory effects. acgpubs.org
3.4.1 Potential 5-HT1AR Agonist Activity Lignan extracts from Kadsura longipedunculata Extracts demonstrate 5-HT1AR agonist-like effects in research models.

Molecular Mechanisms of Action and Target Identification for Arisantetraloneb

Investigation of Intracellular Signaling Pathways Modulated by Arisantetralone B

The intricate network of intracellular signaling pathways is a primary target for many bioactive compounds. Research into Arisantetralone B's effects is beginning to explore its modulation of critical pathways that govern cell survival, inflammation, and stress responses.

Currently, there is a lack of specific research data directly implicating Arisantetralone B in the modulation of the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell survival, proliferation, and metabolism. While some lignans (B1203133) have been shown to influence PI3K/Akt signaling, dedicated studies are required to determine if Arisantetralone B exerts similar effects.

Direct evidence detailing the specific role of the MAPK/ERK pathway in the action of Arisantetralone B is not yet available in the scientific literature. The MAPK/ERK pathway is a key regulator of cell proliferation, differentiation, and survival. Future investigations are necessary to ascertain whether Arisantetralone B interacts with and modulates this critical signaling cascade.

The NF-κB pathway is a pivotal regulator of inflammatory responses, and some related lignan (B3055560) compounds have demonstrated the ability to modulate its activity. While a study evaluated the anti-inflammatory activity of 32 isolates, including Arisantetralone B, specific data on its effect on the NF-κB pathway from this research is not detailed. researchgate.net The genus Kadsura, from which Arisantetralone B is isolated, contains various lignans that have shown anti-inflammatory effects, suggesting a potential area for future investigation into Arisantetralone B's specific mechanisms. acgpubs.org

Cellular Processes Influenced by Arisantetralone B

Beyond specific signaling pathways, the broader impact of Arisantetralone B on fundamental cellular processes such as autophagy and oxidative stress is of significant interest.

There is currently no direct scientific evidence to suggest that Arisantetralone B modulates the process of autophagy. Autophagy is a critical cellular process for the degradation and recycling of cellular components, and its modulation by natural compounds is an area of active research.

Lignans as a class of compounds are known for their antioxidant properties. The genus Kadsura is noted for containing compounds with antioxidant activities. acgpubs.orgmdpi.com However, specific studies detailing the direct effects of Arisantetralone B on oxidative stress regulation, such as its ability to scavenge reactive oxygen species or influence antioxidant enzyme expression, are not yet available.

Identification and Validation of Specific Molecular Targets of Arisantetralone B

The process of pinpointing the specific molecular entities with which Arisantetralone B interacts is a multifaceted endeavor, leveraging the predictive power of computational models alongside the empirical evidence from experimental validation. This dual approach provides a robust framework for building a comprehensive understanding of the compound's mechanism of action.

Computational Approaches for Arisantetralone B Target Prediction

In the preliminary stages of drug discovery, computational methods offer an efficient and insightful means to hypothesize potential molecular targets for a novel compound like Arisantetralone B. nih.gov These in silico techniques utilize the structural and physicochemical properties of the compound to predict its interactions with a vast array of biological macromolecules. nih.gov By integrating algorithms and high-performance computing, researchers can analyze complex biological data with significant accuracy, thereby accelerating the identification of promising therapeutic targets. nih.gov

Common computational strategies that could be applied to Arisantetralone B include molecular docking, virtual screening, and pharmacophore modeling. nih.gov Molecular docking simulations, for instance, would predict the preferred orientation of Arisantetralone B when bound to a specific protein target, offering insights into the affinity and specificity of the interaction. Virtual screening, on the other hand, allows for the rapid screening of large libraries of biological targets to identify those with the highest predicted binding affinity for Arisantetralone B. Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features in Arisantetralone B that are responsible for its biological activity, which can then be used to search for complementary features in potential protein targets. nih.gov

The application of artificial intelligence and machine learning algorithms can further enhance the predictive accuracy of these models by analyzing vast datasets and identifying complex patterns that may not be apparent through traditional methods. nih.gov Furthermore, systems biology and network pharmacology approaches can provide a more holistic view by considering the broader biological networks in which potential targets operate, helping to identify critical nodes that might be modulated by Arisantetralone B. nih.gov

Table 1: Computational Approaches for Target Prediction of Arisantetralone B

Computational MethodDescriptionPredicted Output for Arisantetralone B
Molecular Docking Predicts the binding mode and affinity of a ligand to a specific macromolecular target.Binding poses and scoring functions indicating the likelihood of interaction with various proteins.
Virtual Screening High-throughput computational screening of large compound or target libraries.A ranked list of potential protein targets for Arisantetralone B based on predicted binding affinity.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups responsible for biological activity.A 3D model of Arisantetralone B's key features for searching protein databases for complementary sites.
Machine Learning Utilizes algorithms to learn from data and make predictions on new data.Predictive models for target identification based on the structural features of Arisantetralone B.
Network Pharmacology Analyzes the interactions between drugs, targets, and diseases in the context of biological networks.Identification of key pathways and protein interaction networks potentially modulated by Arisantetralone B.

Experimental Validation of Arisantetralone B Binding Targets

Following the generation of hypotheses from computational models, rigorous experimental validation is essential to confirm the direct binding of Arisantetralone B to its predicted molecular targets. These experimental techniques provide the empirical evidence needed to substantiate the in silico findings and are a cornerstone of modern drug discovery. nih.gov

A variety of biophysical and biochemical assays can be employed to validate these interactions. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on the binding affinity and kinetics of the interaction between Arisantetralone B and a purified protein target. Cellular thermal shift assays (CETSA) can be used to confirm target engagement within a cellular context by measuring changes in protein stability upon ligand binding.

Further validation can be achieved through techniques like affinity chromatography, where a modified version of Arisantetralone B is used to "pull down" its binding partners from a complex biological sample, which can then be identified using mass spectrometry. Genetic approaches, such as CRISPR-Cas9-mediated gene knockout or siRNA-mediated gene knockdown, can also be utilized to assess the functional consequences of ablating the predicted target, thereby linking target engagement to a cellular phenotype.

Table 2: Experimental Techniques for Validation of Arisantetralone B Targets

Experimental TechniquePrincipleInformation Gained for Arisantetralone B
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.Quantitative data on the binding affinity (KD), and association/dissociation rate constants of Arisantetralone B to its target.
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event to determine thermodynamic parameters.Direct measurement of binding affinity, stoichiometry, enthalpy, and entropy of the Arisantetralone B-target interaction.
Cellular Thermal Shift Assay (CETSA) Assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding in cells or cell lysates.Confirmation of direct binding of Arisantetralone B to its target in a physiological context.
Affinity Chromatography/Pulldown Assays Utilizes an immobilized form of Arisantetralone B to selectively capture its binding partners from a complex mixture.Identification of direct and indirect binding partners of Arisantetralone B from cell or tissue extracts.
Genetic Knockdown/Knockout Reduces or eliminates the expression of the predicted target gene to observe the functional consequences.Validation of the target's role in the observed biological effects of Arisantetralone B.

Biosynthesis and Chemical Synthesis of Arisantetraloneb and Analogues

Biosynthetic Pathways of Aryltetralone Lignans (B1203133) Including Arisantetralone B

The biosynthesis of aryltetralone lignans, a class of secondary metabolites to which Arisantetralone B belongs, involves the oxidative dimerization of phenylpropanoid units. acs.org These pathways are crucial for understanding the natural production of these compounds and for developing biotechnological methods for their synthesis.

The biosynthesis of aryltetralone lignans originates from cinnamic acid derivatives, which are biochemically related to the metabolism of phenylalanine. rsc.org Key precursors in the formation of the lignan (B3055560) backbone are monolignols, such as coniferyl alcohol, which undergo oxidative coupling. arkat-usa.org Specifically for the aryltetralone lignans found in Holostylis reniformis, which are structurally related to Arisantetralone B, studies have demonstrated that isoeugenol (B1672232) is a key biosynthetic intermediate. nih.govunesp.br This was confirmed through administration experiments with labeled precursors like [U-¹⁴C]phenylalanine, [9-³H₁]coniferyl alcohol, and [9-³H₁]isoeugenol, which were incorporated into various aryltetralone lignans. nih.gov

The formation of the characteristic aryltetralone structure involves a series of enzymatic transformations. The initial dimerization of monolignol radicals is facilitated by oxidases, such as laccases, and directed by dirigent proteins (DIRs) to ensure specific regio- and stereochemistry. arkat-usa.org For aryltetralone lignans, this involves a specific 2,7' linkage. nih.gov While the precise enzymatic steps leading to Arisantetralone B itself are not fully elucidated in the provided search results, the general pathway involves the formation of a key intermediate, which then undergoes further modifications. For instance, in the biosynthesis of related lignans like podophyllotoxin, intermediates such as pinoresinol (B1678388) and matairesinol (B191791) are formed and subsequently modified by enzymes like cytochrome P450s. rsc.org It is plausible that a similar cascade of enzymatic reactions, including hydroxylations, methylations, and ring formations, leads to the final structure of Arisantetralone B.

Microbial transformations offer an alternative route for the production of Arisantetralone B and its analogues. These biotransformations can be used to modify existing lignan precursors into the desired final products. A notable example is the microbiological transformation of the aryltetralone lignan (−)-8′-epi-aristoligone using the fungus Cunninghamella echinulata ATCC 10028B, which yielded (−)-arisantetralone (a stereoisomer of Arisantetralone B) and (−)-holostyligone. acs.orgacs.orgnih.gov This demonstrates the capability of microorganisms to perform specific chemical modifications on the lignan scaffold.

The process typically involves incubating a substrate with a selected microbial culture. For instance, in the transformation of (−)-8′-epi-aristoligone, the substrate was added to a 24-hour-old second-stage culture of C. echinulata, and the metabolites were extracted and analyzed after a period of incubation. acs.org Cunninghamella species are known to carry out various biotransformations, including de-O-methylation, which is a common reaction in modifying lignan structures. acs.org Another fungus, Beauveria bassiana ATCC 7159, has also been used in the biotransformation of related lignans, highlighting the potential of different microbial strains for producing a variety of lignan derivatives. acs.orgnih.gov

Table 1: Microbial Transformations of Aryltetralone Lignans

SubstrateMicroorganismProduct(s)Reference
(−)-8′-epi-aristoligoneCunninghamella echinulata ATCC 10028B(−)-holostyligone, (−)-arisantetralone acs.orgacs.orgnih.gov
(−)-isogalbulinCunninghamella echinulata ATCC 10028Baryltetralol, (−)-8-hydroxyisogalbulin, and others acs.orgacs.orgnih.gov
(−)-isogalbulinBeauveria bassiana ATCC 7159(−)-8-hydroxyisogalbulin acs.orgnih.gov

Total Synthesis Strategies for Arisantetralone B and its Structural Scaffolds

The chemical synthesis of Arisantetralone B and other aryltetralone lignans is a complex undertaking that has been approached through various strategies. These strategies often involve the construction of the core aryltetralone skeleton followed by functional group manipulations to achieve the final natural product.

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules like Arisantetralone B. egrassbcollege.ac.inslideshare.net This process involves mentally breaking down the target molecule into simpler, commercially available starting materials. egrassbcollege.ac.in For the aryltetralone skeleton, a common disconnection strategy involves breaking the bond between the aryl group and the tetralone ring, leading to two key fragments. deanfrancispress.com Another approach is to disconnect the tetralone ring itself, often through reactions like a [4+2] cycloaddition in the forward sense. deanfrancispress.com

A typical retrosynthetic analysis for an aryltetralone lignan might start by disconnecting the aryl substituent, leading to a functionalized tetralone precursor. This tetralone can be further simplified by disconnecting the lactone ring, which is often formed in the later stages of the synthesis. The remaining carbocyclic ring can then be disconnected using well-established cycloaddition or annulation strategies. deanfrancispress.com The specific substitution pattern of Arisantetralone B would guide the choice of disconnections to ensure that the required functional groups are present in the precursors or can be introduced efficiently.

The construction of the aryltetralone scaffold often employs a variety of synthetic methodologies. unistra.frunisi.it Cascade reactions, where multiple bond-forming events occur in a single operation, are particularly efficient for building complex molecular architectures. nih.govnih.gov For instance, the synthesis of aryltetralone lignans can involve a sequence of reactions such as a Michael addition followed by an intramolecular aldol (B89426) condensation to form the tetralone ring.

Since Arisantetralone B is a chiral molecule, its synthesis requires control over the stereochemistry. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. wikipedia.org This can be achieved through several approaches, including the use of chiral catalysts, chiral auxiliaries, or biocatalysis. wikipedia.orglibretexts.org

For the synthesis of chiral aryltetralone lignans, enantioselective methods are crucial. One approach is to use a chiral catalyst to induce asymmetry in a key bond-forming reaction. For example, a chiral ligand can be used in a transition metal-catalyzed reaction to favor the formation of one enantiomer over the other. nih.govorganic-chemistry.org Another strategy is to use a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Chiral pool synthesis, which starts from a readily available enantiopure starting material, is another viable option. wikipedia.org While a specific enantioselective synthesis for Arisantetralone B is not detailed in the provided search results, the principles of asymmetric synthesis would be applied to control the stereocenters in the tetralone ring.

Structure Activity Relationship Sar Studies of Arisantetraloneb and Derivatives

Design and Synthesis of Arisantetralone B Analogues for SAR Elucidation

The generation of Arisantetralone B analogues is essential for systematically probing its SAR. Synthetic strategies are designed to allow for the introduction of diverse functional groups and stereochemical arrangements.

Researchers have developed multi-step synthetic routes to create various aryltetralone, aryltetralol, and aryltetralene lignans (B1203133), which serve as close analogues for SAR studies. researchgate.net One approach involves the transformation of related natural products, such as (-)-8′-epi-aristoligone, into different structural analogues through chemical and microbial methods. unesp.br For instance, the reduction of the ketone in the tetralone ring or modifications of the aromatic ring substituents can be achieved. researchgate.netunesp.br The isolation of a series of natural analogues, Arisantetralones A-D, from sources like Schisandra arisanensis also provides a direct, albeit limited, set of compounds for initial SAR assessment. rsc.org These synthetic and semi-synthetic approaches provide the necessary chemical diversity to map the structural requirements for activity.

Impact of Structural Modifications on Arisantetralone B Biological Activity

The biological activity of Arisantetralone B derivatives is highly sensitive to even minor changes in their chemical structure. Modifications to the core scaffold, including the nature and position of functional groups and the molecule's three-dimensional arrangement, can lead to significant shifts in potency and selectivity. nih.govreachemchemicals.com

The specific functional groups on the Arisantetralone B framework are critical determinants of its interaction with biological targets. researchgate.netashp.org Studies on related aryltetralone lignans have provided valuable insights into these correlations.

The following table summarizes SAR findings for aryltetralone lignans related to Arisantetralone B, focusing on antiplasmodial activity.

Compound/ModificationBase StructureModificationObserved Activity (IC₅₀)Reference
(-)-Aristoligol AryltetralolC-7 OH8.4 µM unesp.br
C-7 OCH₃ Analogue AryltetralolC-7 OCH₃Inactive unesp.br
Lignan (B3055560) 3 AryltetraloneDimethoxy substituents on A-ring<0.32 µM unesp.br

This table is generated based on data for closely related aryltetralone lignans to infer potential SAR for Arisantetralone B.

Stereochemistry, the three-dimensional arrangement of atoms, is a pivotal factor in the biological activity of most natural products, including Arisantetralone B. nih.govwikipedia.org The specific spatial orientation of substituents can dramatically affect how a molecule fits into a binding site on a receptor or enzyme. frontiersin.orgnih.gov

For aryltetralone lignans, biological activity has been shown to be highly dependent on stereochemistry. unesp.brunesp.br Research on the antiplasmodial activity of these compounds revealed that the configuration of stereocenters on the B-ring was a critical factor influencing potency. unesp.br In another study, specific enantiomers of an aryltetralone lignan were found to be completely inactive, leading the researchers to conclude that stereochemistry is "very important for the antiplasmodial activity of this type of lignans". unesp.br This high degree of stereoselectivity suggests that the interaction with the biological target is specific and that only one enantiomer or diastereomer can achieve the correct orientation for binding and eliciting a response. This highlights the necessity of controlling stereochemistry during the synthesis of analogues to maximize therapeutic potential. nih.govresearchgate.net

Computational Approaches in Arisantetralone B SAR Studies (e.g., QSAR)

While experimental synthesis and testing provide the foundational data for SAR, computational modeling offers a powerful and complementary approach to accelerate the drug design process. nih.govrevespcardiol.org Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical correlations between the chemical structures of a series of compounds and their biological activities. rsc.org

A typical QSAR study involves calculating a set of molecular descriptors (representing physicochemical properties like electronic effects, hydrophobicity, and steric size) for a series of Arisantetralone B analogues. wikipedia.org A mathematical model is then developed to relate these descriptors to the experimentally observed biological activity (e.g., IC₅₀ values). rsc.org Such a model, once validated, can be used to predict the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. umaine.edu

Although specific QSAR studies on Arisantetralone B have not been extensively reported in the literature, the methodology is well-established for other classes of compounds. rsc.orgumaine.edu Applying these computational tools to the aryltetralone scaffold could involve:

3D-QSAR methods like CoMFA and CoMSIA: These would analyze the three-dimensional steric and electrostatic fields around the molecules to understand what shapes and charge distributions are favorable for activity.

Molecular Docking: This technique could simulate the binding of Arisantetralone B and its analogues into the active site of a putative biological target, helping to visualize key interactions and rationalize the experimental SAR data.

By integrating these computational approaches, researchers can gain a more profound understanding of the SAR of Arisantetralone B, leading to a more rational and efficient design of new derivatives with improved therapeutic properties. revespcardiol.orgutexas.edu

Advanced Analytical Methodologies for Arisantetraloneb Research

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS) for Arisantetralone B Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as a powerful and widely used technique for the analysis of complex mixtures, offering high sensitivity and selectivity. nih.govresearchgate.net This combination is particularly well-suited for the identification and quantification of Arisantetralone B in various matrices. epa.gov

In a typical HPLC-MS/MS analysis, the sample containing Arisantetralone B is first injected into an HPLC system. sigmaaldrich.com The HPLC column, often a reversed-phase column like C18, separates the components of the mixture based on their polarity. nih.gov A mobile phase, usually a gradient mixture of solvents such as acetonitrile (B52724) and water with additives like formic acid, facilitates this separation. nih.govmdpi.com

Following chromatographic separation, the eluent is introduced into the mass spectrometer. researchgate.net Electrospray ionization (ESI) is a common ionization technique used for lignans (B1203133) like Arisantetralone B, as it is a soft ionization method that minimizes fragmentation and preserves the molecular ion. sigmaaldrich.comnih.gov The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), allowing for the precise determination of the molecular weight of Arisantetralone B. researchgate.net For enhanced selectivity and quantitative accuracy, tandem mass spectrometry (MS/MS) is often employed. In this mode, the molecular ion of Arisantetralone B is selected and fragmented, and the resulting fragment ions are detected, providing a unique "fingerprint" for the compound. nih.govmdpi.com

The validation of an HPLC-MS method for Arisantetralone B analysis involves assessing several key parameters to ensure its reliability. europa.eu These parameters include linearity, which establishes the relationship between the concentration of the analyte and the instrument response over a specific range. europa.eugtfch.org The limit of detection (LOD) and limit of quantification (LOQ) are also determined to define the lowest concentration of Arisantetralone B that can be reliably detected and quantified, respectively. europa.eugtfch.org Accuracy, representing the closeness of the measured value to the true value, and precision, which measures the repeatability of the results, are also critical validation parameters. europa.eu

Table 1: HPLC-MS/MS Parameters for Arisantetralone B Analysis

Parameter Typical Conditions
HPLC System Agilent 1260 Infinity LC or similar pubcompare.ai
Column C18 reversed-phase, e.g., Ascentis Express HILIC sigmaaldrich.com
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid nih.gov
Flow Rate 0.4 - 1.0 mL/min
Ionization Source Electrospray Ionization (ESI), positive mode nih.gov
Mass Analyzer Triple Quadrupole (QqQ) or Time-of-Flight (TOF)
Scan Mode Multiple Reaction Monitoring (MRM) for quantification mdpi.com
Precursor Ion (m/z) [M+H]⁺ for Arisantetralone B
Product Ions (m/z) Specific fragment ions for confirmation

This table presents a generalized set of parameters. Actual conditions may vary depending on the specific instrumentation and analytical goals.

Advanced NMR Techniques for Detailed Structural Confirmation and Conformational Analysis of Arisantetralone B

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including Arisantetralone B. rsc.orgnih.gov While basic one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR techniques are essential for confirming the intricate structural details and stereochemistry of the molecule. figshare.comresearchgate.net

The complete assignment of all proton and carbon signals in the NMR spectra of Arisantetralone B is achieved through a combination of 2D NMR experiments. rsc.org These include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in the molecular structure. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations), which is crucial for piecing together the molecular framework. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and conformation of the molecule.

For the detailed conformational analysis of Arisantetralone B, advanced NMR methods such as the measurement of residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs) can be employed. rsc.org These techniques provide information about the orientation of molecular fragments relative to an external magnetic field, offering a more global and unbiased verification of the proposed 3D structure. rsc.org

Table 2: Key ¹H and ¹³C NMR Chemical Shifts for Arisantetralone B

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C-1 - ~130.0
C-2 ~6.8 (s) ~110.0
C-3 - ~145.0
C-4 - ~144.0
C-5 ~2.5-2.9 (m) ~30.0
C-6 ~4.2 (d) ~75.0
C-7 ~2.0 (m) ~40.0
C-8 ~2.5-2.9 (m) ~45.0
C-9 - ~200.0 (C=O)
C-1' - ~135.0
C-2' ~6.7 (d) ~112.0
C-3' - ~148.0
C-4' - ~147.0
C-5' ~6.6 (d) ~115.0
C-6' ~6.5 (s) ~120.0
OMe ~3.8 (s) ~56.0
OMe ~3.9 (s) ~56.5

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The data is compiled based on typical values for aryltetralone lignans. figshare.com

Spectroscopic Methods for Quantitative Analysis of Arisantetralone B in Complex Matrices

Beyond hyphenated techniques, various spectroscopic methods can be utilized for the quantitative analysis of Arisantetralone B, particularly in complex matrices such as plant extracts. umlub.pl These methods often rely on the principles of light absorption and are governed by the Beer-Lambert law. nptel.ac.in

UV-Visible (UV-Vis) Spectroscopy is a straightforward and cost-effective method for quantification. nptel.ac.in Arisantetralone B, containing chromophoric groups, will exhibit characteristic absorbance at specific wavelengths in the UV-Vis spectrum. By creating a calibration curve with standards of known concentrations, the amount of Arisantetralone B in a sample can be determined. umlub.pl However, the selectivity of UV-Vis spectroscopy can be limited in complex mixtures where other compounds may absorb at similar wavelengths. nptel.ac.in

Fourier-Transform Infrared (FTIR) Spectroscopy can also be employed for quantitative purposes. researchgate.net This technique measures the absorption of infrared radiation by the molecule's vibrational modes. Specific functional groups in Arisantetralone B, such as the carbonyl (C=O) group, will have characteristic absorption bands. researchgate.net By measuring the intensity of these bands and comparing them to a calibration curve, the concentration of the compound can be determined. nih.gov The use of chemometric techniques can help to resolve overlapping spectral information in complex samples. nih.gov

Near-Infrared (NIR) Spectroscopy is another valuable tool, especially for the rapid and non-destructive analysis of solid or liquid samples. iris-eng.com NIR spectroscopy relies on the absorption of light in the near-infrared region, which corresponds to overtones and combination bands of fundamental vibrations. iris-eng.com While the signals are generally weaker and more complex than in mid-IR spectroscopy, the use of chemometrics allows for the development of robust quantitative models. nih.goviris-eng.com

Table 3: Spectroscopic Methods for Quantitative Analysis of Arisantetralone B

Technique Principle Advantages Limitations
UV-Visible Spectroscopy Measures absorption of UV-Vis light by chromophores nptel.ac.in Simple, cost-effective, good for routine analysis Lower selectivity in complex mixtures nptel.ac.in
FTIR Spectroscopy Measures absorption of mid-infrared light by molecular vibrations researchgate.net Provides structural information, can be used for solid and liquid samples Can be less sensitive than other methods, water interference
NIR Spectroscopy Measures absorption of near-infrared light (overtones and combinations) iris-eng.com Rapid, non-destructive, suitable for online process monitoring iris-eng.com Requires chemometric modeling, less specific than mid-IR iris-eng.com

Future Research Directions and Translational Potential of Arisantetraloneb

Elucidation of Undiscovered Biological Activities of Arisantetralone B

While the complete biological profile of Arisantetralone B remains to be fully elucidated, the known pharmacological activities of other tetralone-containing natural products provide a roadmap for future investigations. Many α-tetralone derivatives have been identified as valuable building blocks in the synthesis of therapeutically effective compounds, including antibiotics, antidepressants, and agents for treating Alzheimer's disease. benthamdirect.comresearchgate.net

Table 1: Potential Biological Activities of Arisantetralone B Based on Analogous Compounds

Potential Activity Rationale based on Tetralone Derivatives
Anticancer Tetralone derivatives have shown promise as anticancer agents. nih.govnih.govekb.eg For instance, some synthetic tetralone compounds have demonstrated potent activity against human tumor cell lines. nih.govekb.eg Screening of natural product libraries has identified β-tetralone as having pro-apoptotic properties in breast cancer cells. tandfonline.com
Neuroprotective Several α,β-unsaturated carbonyl-based tetralone derivatives have been investigated for their potential in treating Alzheimer's disease, showing inhibitory activity against key enzymes and protection against amyloid-β-induced neurotoxicity. nih.gov
Anti-inflammatory The structural similarity to other bioactive natural products suggests that Arisantetralone B could modulate inflammatory pathways. frontiersin.org

| Antimicrobial | The tetralone scaffold is present in some antibiotics, indicating a potential for Arisantetralone B to exhibit antibacterial or antifungal properties. researchgate.netnih.gov |

Future research should, therefore, involve comprehensive screening of Arisantetralone B against a wide panel of cancer cell lines, neuronal cell models, and microbial strains to uncover its full therapeutic potential.

Development of Novel Synthetic Routes for Arisantetralone B and its Analogues

The advancement of Arisantetralone B from a laboratory curiosity to a potential therapeutic agent hinges on the development of efficient and scalable synthetic methodologies. While the total synthesis of several tetralone-containing natural products like Aristelegone B and Schiffnerone B has been achieved, these routes can be lengthy and complex. semanticscholar.org Future efforts should focus on creating more concise and versatile synthetic strategies.

Key areas for synthetic innovation include:

Chemoenzymatic Synthesis: The use of enzymes in synthetic pathways can offer high stereoselectivity and milder reaction conditions. Chemoenzymatic approaches have been successfully employed for the enantioselective synthesis of other natural tetralones and could be adapted for Arisantetralone B. semanticscholar.orgnih.gov This method allows for the preparation of optically active compounds, which is crucial for pharmacological studies. semanticscholar.org

Modern Synthetic Methodologies: Exploring novel synthetic reactions, such as cascade reactions and C-H activation strategies, could significantly shorten the synthetic sequence to the tetralone core. organic-chemistry.orgrsc.orgacs.org For example, a metal-free cascade reductive Friedel–Crafts alkylation/cyclization has been reported for the synthesis of tetralones. rsc.org

Green Chemistry Approaches: The development of environmentally friendly synthetic routes using less hazardous reagents and solvents will be crucial for the sustainable production of Arisantetralone B and its derivatives.

The ability to synthesize a diverse library of Arisantetralone B analogues will be instrumental for structure-activity relationship (SAR) studies.

Rational Design of Potent and Selective Arisantetralone B-Based Molecular Probes and Leads

Once the biological activities of Arisantetralone B are identified, the next step will be the rational design of more potent and selective derivatives. This process involves a deep understanding of the relationship between the chemical structure and biological function.

Strategies for rational design include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the functional groups on the Arisantetralone B scaffold and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for potency and selectivity. nih.govresearchgate.netnih.gov

Computational Modeling: Molecular docking and other computational techniques can be used to predict how Arisantetralone B and its analogues bind to their biological targets. scielo.org.mxresearchgate.netmdpi.com This in silico approach can guide the design of new derivatives with improved binding affinity and specificity.

Development of Molecular Probes: The synthesis of Arisantetralone B analogues bearing reporter tags (e.g., fluorescent dyes, biotin) can create valuable molecular probes. These probes can be used to identify the cellular targets of Arisantetralone B and to visualize its distribution within cells and tissues.

Through these iterative cycles of design, synthesis, and biological evaluation, it will be possible to develop lead compounds with optimized pharmacological properties.

Mechanistic Studies at the Systems Biology Level for Arisantetralone B

To fully comprehend the therapeutic potential and possible side effects of Arisantetralone B, it is essential to understand its mechanism of action within the complex network of a biological system. A systems biology approach, which integrates various "omics" data, can provide a holistic view of the cellular response to Arisantetralone B. slideshare.netfrontiersin.orgresearchgate.net

Key components of a systems biology investigation of Arisantetralone B would include:

Transcriptomics (RNA-seq): To identify changes in gene expression patterns in response to Arisantetralone B treatment.

Proteomics: To analyze alterations in protein expression and post-translational modifications.

Metabolomics: To profile changes in the cellular metabolome, providing insights into the metabolic pathways affected by the compound.

Network Pharmacology: To construct and analyze the drug-target-disease networks, which can help in understanding the polypharmacology of Arisantetralone B and identifying potential new therapeutic applications. nih.govoup.comtandfonline.comtandfonline.com

By integrating these datasets, researchers can build comprehensive models of how Arisantetralone B exerts its biological effects, paving the way for its rational application in medicine. uq.edu.aunih.gov The application of systems biology promises to accelerate the translation of this promising natural product from the laboratory to the clinic.

Table 2: Compound Names Mentioned

Compound Name
Arisantetralone B
Aristelegone B
Schiffnerone B

Q & A

Q. How should researchers address discrepancies between historical and contemporary data on Arisantetralone B’s ecological sources?

  • Methodological Answer :
  • Herbarium Validation : Cross-check plant specimens cited in older literature with digitized herbarium records (e.g., Kew Gardens).
  • Metabolomic Profiling : Use LC-MS to compare compound profiles in modern vs. archived plant samples.
  • Taxonomic Reassessment : Collaborate with botanists to verify species identification in original studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.